molecular formula C7H6ClNO3 B1349657 4-(Chloromethyl)-2-nitrophenol CAS No. 6694-75-3

4-(Chloromethyl)-2-nitrophenol

Cat. No.: B1349657
CAS No.: 6694-75-3
M. Wt: 187.58 g/mol
InChI Key: LCYZFNFGPVNDGS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-nitrophenol is an organic compound with the molecular formula C7H6ClNO3 It is characterized by a chloromethyl group (-CH2Cl) and a nitro group (-NO2) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-nitrophenol typically involves the chloromethylation of 2-nitrophenol. One common method is the reaction of 2-nitrophenol with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of reactants and catalyst to a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-nitrophenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenols or ethers.

    Reduction: Formation of 4-(Chloromethyl)-2-aminophenol.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-nitrophenol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the preparation of polymers and resins with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-nitrophenol involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the nitro group can participate in redox reactions. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-2-nitrophenol: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    4-(Chloromethyl)-2-aminophenol: Similar structure but with an amino group instead of a nitro group.

    2-Nitrophenol: Lacks the chloromethyl group but retains the nitro and phenol functionalities.

Uniqueness

4-(Chloromethyl)-2-nitrophenol is unique due to the presence of both chloromethyl and nitro groups on the phenol ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and industrial processes.

Properties

IUPAC Name

4-(chloromethyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYZFNFGPVNDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368570
Record name 4-(chloromethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6694-75-3
Record name 4-(chloromethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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